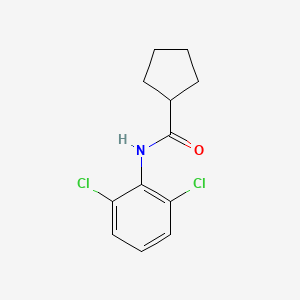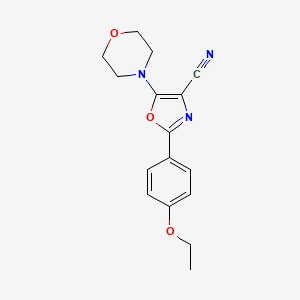
2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide, also known as CPP-AH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP-AH is a hydrazone derivative that has been synthesized through several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用机制
The mechanism of action of 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide is not fully understood, but it is believed to act through various pathways, including the inhibition of angiogenesis, induction of apoptosis, and reduction of oxidative stress and inflammation. 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has been shown to inhibit the expression of vascular endothelial growth factor (VEGF), which is involved in angiogenesis, and to induce the expression of pro-apoptotic proteins, such as Bax and caspase-3. 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, reduction of oxidative stress and inflammation, and inhibition of fungal growth. 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has also been shown to have neuroprotective effects, including the reduction of neuronal damage and the improvement of cognitive function.
实验室实验的优点和局限性
2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide also has some limitations, including its instability in acidic conditions and its sensitivity to light and heat.
未来方向
There are several future directions for the research on 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide, including the investigation of its potential applications in other fields, such as cardiovascular disease and diabetes, the development of more stable derivatives of 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide, and the optimization of its synthesis method. Further studies are also needed to fully understand the mechanism of action of 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide and to identify potential side effects and toxicity.
合成方法
2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide can be synthesized through several methods, including the reaction of 4-chlorophenol with ethyl chloroacetate to form 4-chlorophenyl ethyl ketone, which is then reacted with hydrazine hydrate to form 4-chlorophenyl hydrazine. The resulting compound is then reacted with 3-phenylpropanal in the presence of acetic acid to form 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide. Other methods of synthesis include the reaction of 4-chlorophenyl hydrazine with 3-phenylpropanal in the presence of acetic anhydride and the reaction of 4-chlorophenyl hydrazine with 3-phenylpropanal in the presence of acetic acid and sodium acetate.
科学研究应用
2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has been studied for its potential applications in various fields of research, including cancer treatment, neuroprotection, and antifungal activity. In cancer treatment, 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In neuroprotection, 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has been shown to protect against oxidative stress and reduce inflammation. In antifungal activity, 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus niger.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-3-phenylpropylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-15-8-10-16(11-9-15)22-13-17(21)20-19-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-12H,4,7,13H2,(H,20,21)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZCIDRBJHNKPC-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC=NNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=N/NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B5762296.png)

![3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762304.png)
![3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5762311.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5762319.png)

![3-[2-(2-isopropoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5762328.png)
![4-[(3,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5762332.png)



